molecular formula C14H12O3 B1584769 4-(4-Methylphenoxy)benzoic acid CAS No. 21120-65-0

4-(4-Methylphenoxy)benzoic acid

Cat. No. B1584769
CAS RN: 21120-65-0
M. Wt: 228.24 g/mol
InChI Key: DCDYPMNXCDXNJZ-UHFFFAOYSA-N
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Description

“4-(4-Methylphenoxy)benzoic acid” is a chemical compound with the molecular formula C14H12O3 . It has a molecular weight of 228.24 and is also known by the synonym "4-(p-Tolyloxy)benzoic acid" .


Molecular Structure Analysis

The molecular structure of “4-(4-Methylphenoxy)benzoic acid” consists of a benzoic acid group attached to a methylphenoxy group . The compound has 4 freely rotating bonds, 4 hydrogen bond acceptors, and 1 hydrogen bond donor .


Physical And Chemical Properties Analysis

“4-(4-Methylphenoxy)benzoic acid” is a solid with a melting point of 178-182 °C . It has a density of 1.2±0.1 g/cm3, a boiling point of 401.1±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

Green Chemistry

  • Summary of Application : “4-(4-Methylphenoxy)benzoic acid” is used in the green synthesis of 4-methoxybenzophenone .
  • Methods of Application : The synthesis is catalyzed by tungstophosphoric acid (HPW) supported on MCM-41 (HPW/MCM-41). The conversion of benzoic acid reached 97.2% and the selectivity for 4-methoxybenzophenone was 87.4% under the optimum conditions over a 50 wt.% HPW/MCM-41 catalyst .
  • Results or Outcomes : HPW is proven to be well deposited on MCM-41, which leads to dealumination of MCM-41 and then offers more active centers, as demonstrated by inductively coupled plasma analysis and NH3 temperature-programmed desorption, accounting for the high catalytic activity of HPW/MCM-41 .

Safety And Hazards

“4-(4-Methylphenoxy)benzoic acid” is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Skin Sens. 1 according to the GHS classification . It is harmful if swallowed, causes serious eye irritation, and may cause an allergic skin reaction . It is very toxic to aquatic life .

properties

IUPAC Name

4-(4-methylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-10-2-6-12(7-3-10)17-13-8-4-11(5-9-13)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDYPMNXCDXNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303263
Record name 4-(4-Methylphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylphenoxy)benzoic acid

CAS RN

21120-65-0
Record name 21120-65-0
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Record name 4-(4-Methylphenoxy)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Methylphenoxy)benzoic acid
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Synthesis routes and methods I

Procedure details

To a solution of 4.36 g of 4-methyl-phenol in 70 ml of dry dimethylsulfoxide under nitrogen with stirring is added 9.0 g of potassium t-butoxide. After stirring for 15 minutes, 0.1 g of copper metal is added followed by 10.0 g of 4-iodobenzoic acid. The reactants are stirred under nitrogen while heating at 210° C. for 18 hours. The cooled reaction mixture is extracted with chloroform (2×900 ml) and the remaining water acidified with 2N HCl (pH=3) with ice bath cooling, to give 8.1 g of the desired product. MS(M+H=229.0)
Quantity
4.36 g
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70 mL
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9 g
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10 g
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0.1 g
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catalyst
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
CM Kormos, C Jin, JP Cueva, SP Runyon… - Journal of medicinal …, 2013 - ACS Publications
There is continuing interest in the discovery and development of new κ opioid receptor antagonists. We recently reported that N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines …
Number of citations: 14 pubs.acs.org
I Ledneczki, A Horvath, P Tapolcsanyi, J Eles… - European Journal of …, 2021 - Elsevier
HTS campaign of the corporate compound collection resulted in a novel, oxalic acid diamide scaffold of α7 nACh receptor positive allosteric modulators. During the hit expansion, …
Number of citations: 3 www.sciencedirect.com
M Lin, M Tesconi, M Tischler - International journal of pharmaceutics, 2009 - Elsevier
The use of 1 H NMR experiments to determine the solubility of potential drug candidates using a panel of solubilizing agents is proposed as an alternative to an HPLC-UV method. The …
Number of citations: 36 www.sciencedirect.com
F Antognoli - 2003 - research-collection.ethz.ch
Aromatische Dialdehyde sind wichtige Ausgangsstoffe für die Herstellung von beispielsweise hochspezialisierten Kunststoffen. Üblicherweise werden diese Dialdehyde grosstechnisch …
Number of citations: 2 www.research-collection.ethz.ch
浅野正義 - 静岡県立大学学位論文, 2015 - u-shizuoka-ken.repo.nii.ac.jp
本論文は, 筆者が取り組んできたスフィンゴシン-1-リン酸 (S1P) をリガンドとする G タンパク質共役型受容体 S1P1 に対する, 免疫調節薬を指向した作動薬の探索研究についてまとめたものである. …
Number of citations: 5 u-shizuoka-ken.repo.nii.ac.jp
崔阿龙, 胡辛欣, 高岩, 金洁, 易红, 陈阳, 何琪杨… - 药学学报, 2019 - html.rhhz.net
: 多黏菌素B 和多黏菌素E (黏菌素) 成为治疗多药耐药革兰氏阴性菌的“最后一道防线”, 但是多黏菌素存在严重的肾毒性, 限制了其临床使用. 因此, 急需研发新型高效, 低毒的多黏菌素衍生物. 本…
Number of citations: 1 html.rhhz.net

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